molecular formula C13H21N3O2S B3287986 tert-Butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate CAS No. 849546-65-2

tert-Butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate

Cat. No. B3287986
Key on ui cas rn: 849546-65-2
M. Wt: 283.39 g/mol
InChI Key: WIYJAVZGTOLQKS-UHFFFAOYSA-N
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Patent
US07820673B2

Procedure details

To a solution of N-Boc-4-aminopiperidine (6.0 g) in THF (100 ml) was added benzoyl isothiocyanate (4.1 ml), and mixed for 2 hours. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in methanol, potassium carbonate was added thereto, and mixed at 50° C. for 1 hour. The reaction mixture was concentrated under reduced pressure, and then the residue was dissolved in ethyl acetate. The mixture was washed with 1 N hydrochloric acid, a saturated aqueous sodium hydrogen carbonate solution and saturated brine. The ethyl acetate solution was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the title compound as a pale yellow solid (7.3 g, 94%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([NH2:14])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[C:15]([N:23]=[C:24]=[S:25])(=O)[C:16]1C=CC=CC=1>C1COCC1>[S:25]1[CH:16]=[CH:15][N:23]=[C:24]1[NH:14][CH:11]1[CH2:12][CH2:13][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)N
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol
ADDITION
Type
ADDITION
Details
potassium carbonate was added
ADDITION
Type
ADDITION
Details
mixed at 50° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
The mixture was washed with 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)NC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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